Methyl 3-(benzylcarbamoyl)-5-nitrobenzoate
Description
Methyl 3-(benzylcarbamoyl)-5-nitrobenzoate is a nitro-substituted benzoate ester derivative featuring a benzylcarbamoyl group at the 3-position and a methoxycarbonyl group at the 1-position. This compound is of interest in medicinal chemistry due to its structural motifs, which are common in enzyme inhibitors and receptor modulators.
Properties
Molecular Formula |
C16H14N2O5 |
|---|---|
Molecular Weight |
314.29 g/mol |
IUPAC Name |
methyl 3-(benzylcarbamoyl)-5-nitrobenzoate |
InChI |
InChI=1S/C16H14N2O5/c1-23-16(20)13-7-12(8-14(9-13)18(21)22)15(19)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,19) |
InChI Key |
DBAQXNKDYYBMIY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)NCC2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(benzylcarbamoyl)-5-nitrobenzoate typically involves the esterification of 3-(benzylcarbamoyl)-5-nitrobenzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(benzylcarbamoyl)-5-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid using aqueous sodium hydroxide.
Oxidation: The benzylcarbamoyl group can be oxidized to form a benzylcarboxyl group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, room temperature.
Substitution: Aqueous sodium hydroxide, reflux.
Oxidation: Potassium permanganate, acidic medium, elevated temperature.
Major Products Formed
Reduction: Methyl 3-(benzylamino)-5-nitrobenzoate.
Substitution: 3-(benzylcarbamoyl)-5-nitrobenzoic acid.
Oxidation: Methyl 3-(benzylcarboxyl)-5-nitrobenzoate.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Methyl 3-(benzylcarbamoyl)-5-nitrobenzoate has demonstrated promising antimicrobial properties against a range of pathogens. In vitro studies have shown effective inhibition against:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings suggest its potential as a candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance.
Antitumor Efficacy
In preclinical studies, this compound was evaluated for its antitumor effects. A notable case study involved mice injected with MCF-7 breast cancer cells. Treatment with this compound resulted in a significant reduction in tumor size compared to control groups (p < 0.05). Histological analyses revealed increased apoptosis in tumor tissues, indicating its potential as an anticancer agent.
Enzyme Inhibition Studies
Research has focused on the compound's ability to inhibit specific enzymes, particularly acetylcholinesterase and butyrylcholinesterase. These enzymes are critical in neurotransmitter regulation, and their inhibition can lead to therapeutic effects in neurodegenerative diseases such as Alzheimer's. The compound's interaction with these enzymes is attributed to its structural features, which allow it to bind effectively at the active sites.
Material Science Applications
This compound serves as a versatile building block for synthesizing more complex organic materials. Its unique chemical structure enables the development of novel polymers and coatings with specific properties tailored for industrial applications. Researchers are exploring its use in creating materials that exhibit enhanced durability and resistance to environmental factors.
Safety Profile and Toxicity Studies
A toxicity study conducted on rats indicated that this compound has a low acute toxicity profile, with an LD50 greater than 2000 mg/kg. No significant adverse effects were observed during a 30-day administration period at therapeutic doses, suggesting its safety for further clinical evaluation.
Case Studies
Case Study on Antimicrobial Efficacy
A detailed examination of the compound's antimicrobial efficacy involved testing against multiple bacterial strains. The results confirmed its effectiveness and led to further investigations into its mechanism of action, which involves disrupting bacterial cell wall synthesis.
Case Study on Antitumor Activity
In another study focusing on its antitumor properties, the compound was administered to mice with induced tumors. The outcome showed not only reduced tumor size but also enhanced survival rates compared to untreated controls, supporting its potential as a therapeutic agent in oncology.
Mechanism of Action
The mechanism of action of Methyl 3-(benzylcarbamoyl)-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzylcarbamoyl group can also interact with proteins and enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Substituent Variations on the Carbamoyl Group
Several analogs modify the benzylcarbamoyl group, altering biological and physicochemical properties:
Key Observations :
Functional Group Replacements
Replacing the benzylcarbamoyl group with other functionalities alters reactivity and applications:
Biological Activity
Methyl 3-(benzylcarbamoyl)-5-nitrobenzoate is a compound of increasing interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₁₁H₁₃N₃O₅ and a molecular weight of approximately 253.24 g/mol. The structure includes a nitro group (-NO₂) and a benzyl carbamoyl group, contributing to its chemical reactivity and potential biological activities. The benzoate moiety enhances solubility and bioavailability, making it suitable for various applications in pharmaceuticals.
The mechanism of action primarily involves the interaction of the compound with specific biological targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the benzyl and carbamoyl groups can form hydrogen bonds with biological molecules, influencing various biochemical pathways and cellular processes.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, particularly against certain bacterial strains. It has been evaluated for its effectiveness against Mycobacterium tuberculosis (Mtb), showing potential as an anti-TB agent .
- Anticancer Properties : Similar compounds have demonstrated anticancer effects by inducing apoptosis in cancer cells. The ability to target oncogenic proteins may position this compound as a candidate for further investigation in cancer therapy .
- Enzyme Inhibition : The compound's structural features allow it to act as an inhibitor for specific enzymes that are crucial in various metabolic pathways, which could be beneficial in designing drugs targeting metabolic disorders.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 3-nitrobenzoate | C₈H₇NO₄ | Lacks the benzyl carbamoyl group; simpler structure. |
| Methyl 4-nitrobenzoate | C₈H₇NO₄ | Different position of the nitro group; potential differences in activity. |
| Methyl 3,5-dinitrobenzoate | C₉H₈N₂O₆ | Contains two nitro groups; higher reactivity but different applications. |
| Methyl 2-methyl-3-nitrobenzoate | C₉H₉N₃O₄ | Substituted at a different position; varying properties and uses. |
The presence of the benzyl carbamoyl group in this compound may enhance its biological activity compared to simpler analogs, potentially leading to improved pharmacological profiles.
Case Studies and Research Findings
Recent research has focused on evaluating the compound's efficacy against various pathogens and cancer cell lines:
- A study indicated that compounds similar to this compound exhibited significant activity against Mtb with MIC values ranging from 0.5 to 8 µg/mL, highlighting its potential as an anti-TB drug candidate .
- In another investigation, derivatives of similar structures were shown to induce apoptosis in cancer cells effectively, suggesting that this compound could be explored further for anticancer applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
